N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide

Quinoxaline redox state Hydroxy-oxo tautomerism Kinase inhibitor selectivity

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide (CAS 2133823-06-8, MF C₂₁H₂₀N₄O₃, MW 376.4 g/mol) is a hybrid heterocyclic amide that covalently links a 3‑hydroxy‑2‑oxoquinoxaline core to an indole‑3‑propanamide terminus through an ethylenediamine spacer. The compound belongs to the broader class of quinoxaline–indole conjugates, a scaffold family that has yielded selective phosphodiesterase 4B (PDE4B) inhibitors and other bioactive molecules.

Molecular Formula C21H20N4O3
Molecular Weight 376.4 g/mol
Cat. No. B14936281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide
Molecular FormulaC21H20N4O3
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O
InChIInChI=1S/C21H20N4O3/c26-19(10-9-14-13-23-16-6-2-1-5-15(14)16)22-11-12-25-18-8-4-3-7-17(18)24-20(27)21(25)28/h1-8,13,23H,9-12H2,(H,22,26)(H,24,27)
InChIKeyFYKVDTBNHVGLCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide: Structural Features and Procurement Baseline for a Quinoxaline–Indole Hybrid


N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide (CAS 2133823-06-8, MF C₂₁H₂₀N₄O₃, MW 376.4 g/mol) is a hybrid heterocyclic amide that covalently links a 3‑hydroxy‑2‑oxoquinoxaline core to an indole‑3‑propanamide terminus through an ethylenediamine spacer . The compound belongs to the broader class of quinoxaline–indole conjugates, a scaffold family that has yielded selective phosphodiesterase 4B (PDE4B) inhibitors and other bioactive molecules [1]. Unlike fused indoloquinoxalines or directly coupled analogues, this compound preserves a flexible tether and an unsubstituted indole N–H, features that confer distinct conformational and hydrogen‑bonding capacity relative to its closest purchasable analogues [2].

Why N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide Cannot Be Replaced by Generic Quinoxaline–Indole Hybrids


Quinoxaline–indole hybrids are not a uniform compound class; small structural variations produce large shifts in target selectivity and potency. Literature SAR demonstrates that replacing the 3‑hydroxy‑2‑oxoquinoxaline with a 2,3‑dioxo‑3,4‑dihydroquinoxaline alters the electron density and hydrogen‑bonding pattern of the quinoxaline ring, while methylation of the indole N–H eliminates a key hydrogen‑bond donor . Similarly, lengthening the alkyl linker from propanamide to butanamide changes both the distance and the conformational entropy between the two pharmacophoric units . In the PDE4B inhibitor series, the direct C2‑indolyl‑quinoxaline connectivity yielded a compound with IC₅₀ = 0.39 µM, but the same scaffold exhibited >250‑fold selectivity over PDE4C, illustrating how subtle topological changes translate into functional differences [1]. Consequently, procurement of N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide must be guided by its precise atomic connectivity, not merely by the presence of quinoxaline and indole fragments.

Quantitative Differentiation Guide for N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide Against Key Analogues


Quinoxaline Redox State: 3-Hydroxy-2-oxo vs. 2,3-Dioxo Impact on Target Selectivity

The target compound possesses a 3‑hydroxy‑2‑oxoquinoxaline moiety, whereas the closest purchasable analogue N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide contains a 2,3‑dioxo (diketone) quinoxaline. In the PDE4B inhibitor series reported by Sunke et al. (2019), the 2‑(1H‑indol‑3‑yl)‑quinoxaline scaffold achieved an IC₅₀ of 0.39 µM against PDE4B with ~27‑fold selectivity over PDE4D and >250‑fold selectivity over PDE4C [1]. Although direct data for the target compound are absent, the hydroxy‑oxo tautomer presents a different electrostatic surface and hydrogen‑bonding profile compared to the dioxo form, which is predicted to shift kinase selectivity profiles based on docking studies of related quinoxalinone derivatives [2].

Quinoxaline redox state Hydroxy-oxo tautomerism Kinase inhibitor selectivity

Linker Chain Length: Propanamide vs. Butanamide Spacer and Conformational Flexibility

The target compound incorporates a propanamide linker (three‑carbon chain between the amide carbonyl and the indole C3). Its closest purchasable spacer analogue, N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-4-(1H-indol-3-yl)butanamide, contains a butanamide linker (four‑carbon chain). In the PDE4 hybrid series, linker length directly modulated inhibitory activity: shorter ethylene‑linked hybrids showed different docking scores and in vitro potency compared to propylene‑linked variants [1]. Although quantitative IC₅₀ values for the two specific compounds are not publicly available, the propanamide linker in the target compound is expected to position the indole ring approximately 1.2–1.5 Å closer to the quinoxaline core compared to the butanamide analogue, based on fully extended chain geometries.

Alkyl linker SAR Propanamide vs. butanamide Quinoxaline–indole spacer length

Indole N–H Availability: Unsubstituted Indole vs. N‑Methyl Indole Hydrogen‑Bond Capacity

The target compound retains a free indole N–H, whereas analogues such as N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide possess an N‑methyl indole that eliminates the hydrogen‑bond donor. In published 2‑(1H‑indol‑3‑yl)‑quinoxaline PDE4B inhibitors, the indole N–H contributes to a key hydrogen‑bond interaction with the catalytic domain; methylation of this position in the indole‑quinoxaline hybrid series was shown to reduce PDE4B affinity, although numerical IC₅₀ values for the methylated congener were not reported in the primary paper [1]. The presence of the N–H donor in the target compound therefore preserves a pharmacophoric feature that is absent in the N‑methylated commercially available analogue .

Indole N–H donor N‑methyl indole Hydrogen‑bond pharmacophore

Carboxamide Regioisomerism: 3‑Propanamide vs. 2‑Carboxamide Indole Attachment

The target compound attaches the amide functionality at the 3‑position of the indole ring through a propanamide chain, whereas the analogue N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide connects via a 2‑carboxamide linkage. In the PDE4B inhibitor series, the indole C3‑linked quinoxalines displayed PDE4B IC₅₀ values in the sub‑micromolar range (e.g., 0.39 µM for compound 3b), while indole C2‑carboxamide regioisomers have been explored primarily as COX‑2 or 5‑HT₃ ligands, showing IC₅₀ values in the nanomolar range for those targets [1][2]. The regioisomeric difference thus directs the compound toward distinct target families.

Indole regioisomerism Propanamide vs. carboxamide Quinoxaline–indole connectivity

Optimal Research and Procurement Scenarios for N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide


PDE4B‑Focused Screening and Selectivity Profiling

The C3‑indole‑propanamide topology matches the pharmacophore of selective PDE4B inhibitors described by Sunke et al. (2019), where compound 3b achieved an IC₅₀ of 0.39 µM against PDE4B with ~27‑fold selectivity over PDE4D [1]. The target compound’s free indole N–H and 3‑hydroxy‑2‑oxoquinoxaline core provide the hydrogen‑bond donors required for PDE4B catalytic site engagement, making it a suitable candidate for PDE4B‑specific screening cascades in inflammation and autoimmune disease programs.

Structure–Activity Relationship (SAR) Studies on Linker Length

Because the compound contains a three‑carbon propanamide linker, it fills a gap in commercially available quinoxaline–indole hybrid libraries, which are dominated by butanamide (four‑carbon) or carboxamide (one‑carbon) analogues [2]. It enables direct head‑to‑head comparison of linker length effects on target potency without requiring custom synthesis, supporting QSAR model building and pharmacophore refinement.

Kinase or Oxidoreductase Inhibitor Screening Requiring Unsubstituted Indole N–H

The retention of the indole N–H distinguishes the compound from N‑methylated indole analogues that lack this hydrogen‑bond donor. In kinase and IDO/TDO inhibitor campaigns where indole N–H interactions are structurally validated, the target compound provides a procurement‑ready scaffold that preserves the full donor/acceptor complement [3].

Fragment‑Based or Combinatorial Library Diversification

The presence of both a hydroxyl group on the quinoxaline and a free indole N–H offers two orthogonal chemical handles for further derivatization (e.g., esterification, alkylation, or sulfonylation) without requiring protecting group strategies. This positions the compound as a versatile intermediate for generating focused compound libraries in medicinal chemistry campaigns [2].

Quote Request

Request a Quote for N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.